2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
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Overview
Description
2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and oxadiazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions.
Introduction of the Phenol Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: Its structure allows it to interact with biological targets involved in inflammation, providing a basis for anti-inflammatory drug development.
Industry:
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-{3-[(1E)-2-(3-THIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-THIADIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}ANILINE
Uniqueness:
- Electronic Properties: The presence of the oxadiazole ring imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its analogs .
- Biological Activity: The specific arrangement of functional groups enhances its antimicrobial and anti-inflammatory activities .
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C15H12N2O2S/c1-10-8-9-20-13(10)6-7-14-16-15(19-17-14)11-4-2-3-5-12(11)18/h2-9,18H,1H3/b7-6+ |
InChI Key |
HDAYKIBMRMKDNC-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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